

# Spectroscopic Data of 4-Bromo-2-formylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-formylbenzoic acid

CAS No.: 871502-87-3

Cat. No.: B1591591

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-formylbenzoic acid**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. While experimental spectra for **4-Bromo-2-formylbenzoic acid** are not readily available in public databases, this guide presents predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. Furthermore, it offers detailed, field-proven protocols for the acquisition of such data.

## Introduction

**4-Bromo-2-formylbenzoic acid** is a trifunctional aromatic compound of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring, each contributing unique electronic and steric features that influence its reactivity and spectroscopic properties. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

## Predicted Spectroscopic Data

Due to the absence of publicly archived experimental spectra for **4-Bromo-2-formylbenzoic acid**, the following data are predicted based on the analysis of similar compounds, including 4-bromobenzoic acid and 4-formylbenzoic acid. These predictions are intended to serve as a reference for researchers working with this molecule.

### Predicted $^1\text{H}$ NMR Data

The predicted  $^1\text{H}$  NMR spectrum of **4-Bromo-2-formylbenzoic acid** in a solvent like DMSO- $d_6$  is expected to exhibit three distinct signals in the aromatic region, in addition to the acidic proton of the carboxylic acid and the aldehydic proton.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.5	Singlet (broad)	1H	-COOH
~10.2	Singlet	1H	-CHO
~8.2	Doublet	1H	Ar-H
~8.0	Doublet of doublets	1H	Ar-H
~7.8	Doublet	1H	Ar-H

- Causality behind Predictions: The chemical shifts are predicted based on the additive effects of the electron-withdrawing carboxyl and formyl groups and the bromine atom on the aromatic ring. The aldehydic proton is expected at a significantly downfield shift due to the deshielding effect of the carbonyl group. The carboxylic acid proton signal is typically broad and highly deshielded. The aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons.

### Predicted $^{13}\text{C}$ NMR Data

The predicted  $^{13}\text{C}$  NMR spectrum will show eight distinct signals corresponding to the carbon atoms in **4-Bromo-2-formylbenzoic acid**.

Predicted Chemical Shift (ppm)	Assignment
~192	-CHO
~166	-COOH
~140	C-Ar (quaternary)
~136	C-Ar (quaternary)
~134	C-Ar
~132	C-Ar
~130	C-Ar
~128	C-Ar (quaternary, C-Br)

- Expertise-Driven Rationale: The carbonyl carbons of the aldehyde and carboxylic acid are the most downfield signals. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents. The carbon bearing the bromine atom is predicted based on the known effects of halogen substitution on aromatic rings.

## Expected Infrared (IR) Spectroscopy Data

The IR spectrum of **4-Bromo-2-formylbenzoic acid** is expected to show characteristic absorption bands for its functional groups.

Expected Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H	Stretching (Carboxylic acid)
~1700	C=O	Stretching (Carboxylic acid)
~1685	C=O	Stretching (Aldehyde)
~1600, ~1475	C=C	Stretching (Aromatic ring)
~1200-1300	C-O	Stretching (Carboxylic acid)
~800-900	C-H	Bending (Aromatic, out-of-plane)
~600-700	C-Br	Stretching

- **Trustworthiness of Predictions:** These expected vibrational frequencies are based on well-established correlations in infrared spectroscopy for the respective functional groups. The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The two distinct C=O stretching frequencies for the carboxylic acid and aldehyde are anticipated due to their different electronic environments.

## Expected Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, **4-Bromo-2-formylbenzoic acid** (molecular weight: 229.02 g/mol ) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

m/z	Interpretation
229/231	Molecular ion peak [M] <sup>+</sup>
212/214	[M-OH] <sup>+</sup>
200/202	[M-CHO] <sup>+</sup>
182/184	[M-COOH] <sup>+</sup>
151	[M-Br] <sup>+</sup>
123	[M-Br-CO] <sup>+</sup>

- **Authoritative Grounding:** The fragmentation pattern is predicted based on the known fragmentation pathways of aromatic carboxylic acids and aldehydes. The loss of small, stable neutral molecules like hydroxyl radicals, carbon monoxide, and the carboxyl group are common fragmentation routes.

## Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a compound such as **4-Bromo-2-formylbenzoic acid**. These protocols are designed to be self-validating by including necessary calibration and verification steps.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

**Methodology:**

- **Sample Preparation:**
  - Accurately weigh approximately 5-10 mg of **4-Bromo-2-formylbenzoic acid**.
  - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure the observation of the acidic proton.
  - Ensure complete dissolution, using gentle vortexing if necessary.

- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  - Tune and shim the instrument to the specific sample to optimize magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
  - A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Apply pressure to the sample to ensure good contact with the crystal.
- Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.
- The data is usually collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

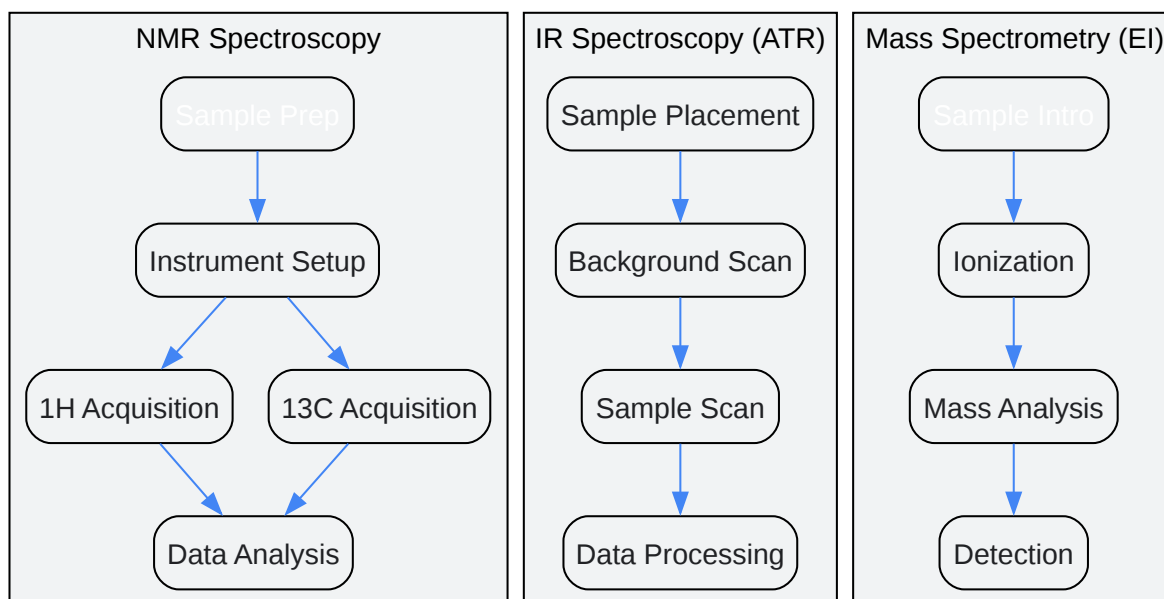
Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization:
  - Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
  - The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection:

- An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

## Visualizations

Caption: Molecular structure of **4-Bromo-2-formylbenzoic acid**.



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Caption: Experimental workflows for spectroscopic analysis.

## References

- Spectroscopic Data for 4-Bromobenzoic Acid. PubChem. [\[Link\]](#)
- General Procedures for NMR Spectroscopy. Royal Society of Chemistry. [\[Link\]](#)
- NIST Chemistry WebBook. National Institute of Standards and Technology. [\[Link\]](#)

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